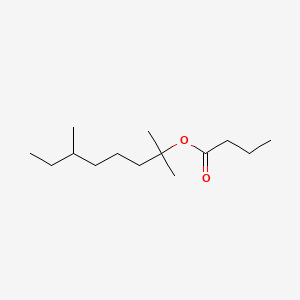

1,1,5-Trimethylheptyl butyrate

Description

Structure

3D Structure

Properties

CAS No. |

96846-75-2 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2,6-dimethyloctan-2-yl butanoate |

InChI |

InChI=1S/C14H28O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h12H,6-11H2,1-5H3 |

InChI Key |

XXNUYFMLMIVIND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C)(C)CCCC(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,5 Trimethylheptyl Butyrate

Classical Esterification Techniques and Mechanistic Investigations

Classical methods for synthesizing esters like 1,1,5-trimethylheptyl butyrate (B1204436) typically involve the direct reaction of a carboxylic acid with an alcohol or the transformation of one ester into another. These methods are well-understood and widely practiced in both laboratory and industrial settings.

Fischer Esterification and Its Advanced Variants

The most conventional route for preparing 1,1,5-trimethylheptyl butyrate is the Fischer-Speier esterification. organic-chemistry.org This method involves the reaction of butyric acid with 1,1,5-trimethylheptanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgvulcanchem.comwikipedia.org The reaction is an equilibrium process, and its mechanism involves several key steps. libretexts.org

The process begins with the protonation of the carbonyl oxygen of butyric acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orglibretexts.org Subsequently, the nucleophilic oxygen atom of the 1,1,5-trimethylheptanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orglibretexts.org A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). organic-chemistry.org Finally, the elimination of water and deprotonation of the remaining carbonyl oxygen yield the final ester product, this compound, and regenerate the acid catalyst. libretexts.org

Given the reversible nature of the Fischer esterification, specific strategies must be employed to drive the reaction toward the product side and achieve high yields. organic-chemistry.orgathabascau.ca This is governed by Le Châtelier's principle and can be accomplished by:

Using one of the reactants, typically the more accessible or less expensive one, in a large excess. organic-chemistry.orgwikipedia.org

Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

Advanced variants of this method may utilize alternative dehydrating agents or catalysts to improve reaction rates and yields under milder conditions. wikipedia.org

Table 1: Overview of Fischer Esterification for this compound Synthesis

| Reactants | Typical Catalysts | Key Reaction Conditions | Equilibrium Shift Strategy |

|---|

Transesterification Processes and Equilibrium Considerations

Transesterification is another classical method that can be employed for the synthesis of this compound. athabascau.ca This process involves the conversion of one ester into another and can be catalyzed by either acids or bases. google.com For the target compound, this could involve reacting a simple butyrate ester, such as methyl butyrate or ethyl butyrate, with 1,1,5-trimethylheptanol.

The reaction proceeds by substituting the alcohol group of the starting ester with the new, more complex alcohol. The equilibrium in transesterification is driven by the relative concentrations of the reactants and products. To favor the formation of this compound, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed from the reaction mixture by distillation. ftb.com.hr

Like Fischer esterification, transesterification is an equilibrium-controlled process. wikipedia.org The position of the equilibrium depends on the stability and concentration of the reactants and products. The use of a large excess of 1,1,5-trimethylheptanol or the continuous removal of the displaced alcohol is crucial for achieving high conversion to the desired product. ftb.com.hr Enzymatic methods, particularly using lipases, have also been successfully applied to transesterification for producing various flavor esters, offering a milder and more selective alternative to chemical catalysis. ftb.com.hrresearchgate.net

Modern Catalytic Approaches for Ester Synthesis

Modern synthetic chemistry has introduced a variety of sophisticated catalytic systems to improve the efficiency, selectivity, and sustainability of ester production. These approaches are directly applicable to the synthesis of this compound.

Heterogeneous Catalysis in the Production of this compound

Heterogeneous catalysis offers significant advantages over traditional homogeneous methods, primarily the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. researchgate.net For ester synthesis, solid acid catalysts are particularly relevant. researchgate.netresearchgate.net

Examples of heterogeneous catalysts applicable to butyrate ester synthesis include:

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, have proven effective in catalyzing esterification reactions, including the synthesis of methyl butyrate. researchgate.net These catalysts function as solid sources of protons, mimicking the role of sulfuric acid but with the benefit of being easily filtered out post-reaction.

Polymer-Supported Catalysts: Catalysts based on materials like polyvinylpolypyrrolidone have been used to synthesize benzyl (B1604629) butyrate with high yields (up to 96.8%). researchgate.net These catalysts demonstrated excellent reusability over multiple cycles without a significant loss of activity. researchgate.net

Supported Ionic Liquid Phases (SILP): This technique involves immobilizing an ionic liquid containing the catalyst onto a solid support. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the easy separation of heterogeneous systems. nih.gov

These solid catalysts can be used in packed-bed reactors for continuous production processes, which can enhance conversion by continuously removing the water byproduct. researchgate.net

Table 2: Examples of Heterogeneous Catalysts for Butyrate Ester Synthesis

| Catalyst Type | Example | Advantages | Reported Yields (for other butyrates) |

|---|---|---|---|

| Ion-Exchange Resin | Amberlyst-15 | Easy separation, Reusable, Suitable for continuous processes researchgate.net | >90% (Methyl Butyrate) researchgate.net |

Homogeneous Catalysis Utilizing Transition Metal and Organocatalysts

While classical esterification relies on simple acid catalysts, modern homogeneous catalysis employs a wider range of more sophisticated catalysts that can operate under milder conditions with higher selectivity.

Transition Metal Catalysts: Complexes of metals such as ruthenium, gold, and hafnium have been developed for various organic transformations, including those related to ester synthesis. organic-chemistry.orgunibo.itnih.gov For instance, hafnium(IV) and zirconium(IV) salts have been shown to be effective catalysts for direct ester condensation. organic-chemistry.org Gold catalysts have been explored for reactions like the carbonylation of alcohols, demonstrating the influence of ligands on catalyst efficiency and selectivity. nih.gov

Organocatalysts: In the quest for metal-free catalytic systems, organocatalysis has emerged as a powerful tool. mpg.de This field uses small organic molecules to catalyze reactions. For esterification, bulky diarylammonium arenesulfonates have been developed as selective catalysts. organic-chemistry.org Chiral organic Brønsted acids are another class of organocatalysts that have been successfully applied in asymmetric catalysis and could be adapted for specific esterification reactions. mpg.de

These advanced homogeneous catalysts often provide greater control over the reaction, potentially reducing side reactions and allowing for synthesis under less harsh conditions than traditional methods. unibo.it

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Several green approaches are highly relevant to the synthesis of this compound.

Biocatalysis: The use of enzymes, particularly lipases, is a cornerstone of green ester synthesis. nih.gov Lipases can catalyze esterification and transesterification reactions with high selectivity under mild conditions (e.g., lower temperatures) and often in solvent-free systems or non-aqueous solvents like heptane (B126788) or isooctane. nih.govnih.gov For example, immobilized Candida rugosa lipase (B570770) and Rhizomucor miehei lipase have been used to produce hexyl butyrate with very high conversion rates. ftb.com.hrnih.gov This method avoids harsh acid catalysts and high temperatures, reducing energy consumption and byproduct formation.

Alternative Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Green alternatives include water, supercritical fluids (like CO₂), and ionic liquids. nih.govmdpi.com While the low water solubility of the reactants for this compound might pose a challenge, the use of supercritical CO₂ or specific ionic liquids could be viable green solvent systems. nih.gov

Energy Efficiency: Methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.netmdpi.com Microwave irradiation has been shown to accelerate the synthesis of methyl butyrate using a heterogeneous catalyst, achieving high conversion in a fraction of the time required for conventional heating. researchgate.net

Mechanochemistry: Solvent-free synthesis can sometimes be achieved through mechanochemical methods, such as ball-milling, which uses mechanical energy to drive reactions. csic.es This approach eliminates the need for solvents entirely, representing a significant step in green synthesis. csic.es

Table 3: Application of Green Chemistry Principles to Ester Synthesis

| Principle | Approach | Benefits |

|---|---|---|

| Use of Catalysis | Biocatalysis (e.g., Lipases) | Mild conditions, high selectivity, reduced byproducts, biodegradable catalyst. nih.govnih.gov |

| Safer Solvents | Supercritical CO₂, Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact, easier product separation. nih.govmdpi.com |

| Energy Efficiency | Microwave-Assisted Synthesis | Drastically reduced reaction times, lower energy consumption. researchgate.net |

Chemo- and Regioselective Synthesis of Complex Ester Derivatives

The synthesis of an ester like this compound is typically achieved via esterification of 1,1,5-trimethylheptanol with a butyric acid derivative. In this specific case, the alcohol precursor possesses a single hydroxyl group, simplifying the final esterification step as regioselectivity is not a concern at this stage. However, in the broader context of synthesizing complex ester derivatives, particularly from precursors with multiple reactive functional groups (polyols or polycarboxylic acids), chemo- and regioselectivity are critical considerations.

Regioselective synthesis aims to control the position of a chemical modification. In the synthesis of cellulose (B213188) esters, for example, the small differences in reactivity among the hydroxyl groups on the anhydroglucose (B10753087) unit make regiocontrol exceptionally difficult. nih.gov Researchers have developed methods using protecting groups to achieve a high degree of regioselectivity. One successful strategy involves using 3-O-allylcellulose as a key intermediate to synthesize cellulose-2,6-O-diesters and other specifically substituted patterns. nih.gov This approach highlights the necessity of multi-step synthetic routes involving protection and deprotection to guide acylation to a specific site.

Similar challenges are present in the selective derivatization of natural polyphenols like quercetin (B1663063), which has multiple hydroxyl groups with varying acidity and steric hindrance. By carefully selecting esterification procedures and reaction conditions, it is possible to achieve regioselective acylation. For instance, specific tetraesters of quercetin can be synthesized, leaving a single hydroxyl group at a predetermined position (e.g., C5 or C7) available for further modification. mdpi.com These methodologies, while applied to different molecular scaffolds, underscore the fundamental principles required for the selective synthesis of complex esters.

Furthermore, modern cross-coupling reactions, which are instrumental in building complex carbon skeletons, often require high regioselectivity. The Suzuki coupling of allylboronic acid pinacol (B44631) ester derivatives with aryl halides, for instance, can be directed to selectively form a bond at either the α- or γ-carbon of the allyl group by choosing the appropriate palladium catalyst. The use of a Pd-PEPPSI-IPent catalyst has been shown to achieve high selectivity (>97%) for the α-carbon, a significant improvement over other systems that favor the γ-isomer. organic-chemistry.org Such precise control is essential when constructing the intricate carbon backbones of ester moieties.

The following table summarizes different approaches where regioselectivity is a key factor in the synthesis of ester derivatives.

| Methodology | Substrate Type | Key Reagents/Catalysts | Outcome | Reference |

| Protecting Group Strategy | Cellulose (Polyol) | 3-O-allylcellulose intermediate | Regioselective synthesis of cellulose-2,6-O-diesters | nih.gov |

| Controlled Esterification | Quercetin (Polyphenol) | Acyl chlorides/anhydrides | Selective acylation at specific hydroxyl groups | mdpi.com |

| Regioselective Cross-Coupling | Allylboronic Esters | Pd-PEPPSI-IPent | High α-selectivity in coupling with aryl halides | organic-chemistry.org |

Stereoselective Synthesis of the 1,1,5-Trimethylheptyl Moiety and Related Esters

The 1,1,5-trimethylheptyl group contains a chiral center at the C5 position and a sterically hindered tertiary alcohol precursor at the C1 position. An effective synthesis must therefore control the absolute and relative stereochemistry of these centers.

A key challenge is the creation of the chiral tertiary alcohol, which, upon esterification, becomes the quaternary center of the ester. Modern synthetic methods provide powerful tools for this purpose. One such method is the catalytic asymmetric synthesis of chiral tertiary organoboronic esters through the conjugate boration of β-substituted cyclic enones. organic-chemistry.org Using a copper(I) catalyst with a chiral ligand (QuinoxP*), this method can produce tertiary organoboronates with high yields and excellent enantioselectivity (up to 98% ee). organic-chemistry.org These boronate products are versatile intermediates that can be transformed into the desired tertiary alcohols.

The relationship between the C1 and C5 positions in the target moiety is a 1,5-stereogenic relationship. The stereocontrolled synthesis of such motifs is a recognized challenge in polyketide synthesis. bristol.ac.uk A powerful strategy to address this is the lithiation–borylation reaction sequence. This methodology allows for the iterative extension of a carbon chain while maintaining stereocontrol. Specifically, a three-carbon homologation of a chiral boronic ester can generate an allylic boronic ester, which sets the stage for introducing a second stereocenter at the 1,5-position with high diastereoselectivity. bristol.ac.uk This approach enables access to all four possible stereoisomers of a 1,5-diol precursor by selecting the appropriate enantiomers of the starting materials. bristol.ac.uk

The synthesis of complex structures containing adjacent tertiary stereocenters also offers relevant insights. The lithiation–borylation of enantioenriched benzylic carbamates with secondary boronic esters can create tertiary boronic esters with complete diastereo- and enantiocontrol. rsc.org While this establishes a 1,2-relationship, the underlying principle of using less hindered neopentyl boronic esters to overcome steric hindrance is applicable to the construction of the demanding 1,1,5-trimethylheptyl framework. rsc.org

Iron-catalyzed hydrofunctionalization has also emerged as a method for forming quaternary carbon stereocenters. In the synthesis of the natural product (–)-eugenial C, an iron-catalyzed cross-coupling of an alkene and a benzyl bromide was used to construct a key quaternary carbon with high stereoselectivity. nih.govchemrxiv.org This demonstrates the potential of radical-based methods to solve challenging stereochemical problems in the synthesis of highly substituted carbons.

The table below details selected stereoselective methods applicable to the synthesis of the chiral centers found in the 1,1,5-trimethylheptyl moiety.

| Synthetic Challenge | Methodology | Catalyst/Reagent System | Key Features | Reference |

| Chiral Tertiary Alcohol Precursor | Asymmetric Conjugate Boration | QuinoxP*-CuOtBu complex, B2pin2 | Access to chiral tertiary organoboronic esters with high enantioselectivity (up to 98% ee). | organic-chemistry.org |

| 1,5-Stereogenic Centers | Lithiation–Borylation Homologation | Lithiated carbamates, Boronic esters, (+)-sparteine | Three-carbon homologation to create allylic boronic esters, enabling diastereoselective synthesis of 1,5-stereocenters. | bristol.ac.uk |

| Hindered Tertiary Boronic Esters | Lithiation–Borylation | sBuLi, Neopentyl boronic esters | High stereocontrol in the formation of sterically hindered tertiary boronic esters. | rsc.org |

| Quaternary Carbon Stereocenter | Iron-Catalyzed Hydroalkylation | Iron catalyst, Silane reductant | Monometallic system for stereoselective C-C bond formation to create a quaternary center. | nih.govchemrxiv.org |

Advanced Characterization and Analytical Methods for 1,1,5 Trimethylheptyl Butyrate

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise molecular structure of 1,1,5-trimethylheptyl butyrate (B1204436) by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of 1,1,5-trimethylheptyl butyrate.

¹H NMR Analysis: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected. The protons of the butyrate moiety will appear in the typical upfield region. The large, branched alkyl chain will present a series of complex signals, with the methyl groups appearing as singlets or doublets depending on their position. The chemical shifts are influenced by the electron-withdrawing effect of the ester oxygen and the alkyl branching.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. researchgate.net Key signals would include the carbonyl carbon of the ester group at a significantly downfield shift (typically ~170-175 ppm), the quaternary carbon of the alcohol moiety bonded to the ester oxygen, and a series of signals corresponding to the various methyl, methylene, and methine carbons of the trimethylheptyl group. nih.gov The number of unique signals confirms the asymmetry of the molecule.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description of Protons/Carbons |

|---|---|---|

| ¹³C | ~173 | Butyrate C=O |

| ¹³C | ~80-85 | C1: Quaternary carbon (-C(CH₃)₂-O-) |

| ¹³C | ~20-45 | Other heptyl chain carbons (CH, CH₂, CH₃) |

| ¹³C | ~18.5 | Butyrate -CH₂-C=O |

| ¹³C | ~13.7 | Butyrate terminal CH₃ |

| ¹H | ~2.20 (t) | Butyrate α-CH₂ |

| ¹H | ~1.65 (sextet) | Butyrate β-CH₂ |

| ¹H | ~0.95 (t) | Butyrate terminal CH₃ |

| ¹H | ~1.40 (s) | C1 gem-dimethyl protons (-C(CH₃)₂-O-) |

| ¹H | ~1.10-1.50 (m) | Heptyl chain CH₂ and CH protons |

| ¹H | ~0.85 (d) | C5 and terminal methyl protons |

Note: 't' denotes a triplet, 's' a singlet, 'd' a doublet, 'm' a multiplet, and 'sextet' a six-line pattern.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrations.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). nih.gov This peak is expected to appear in the range of 1735-1750 cm⁻¹. Additionally, two distinct C-O stretching vibrations are expected, one for the C-O-C bond and another for the O-C-C bond of the ester, typically found in the 1000-1300 cm⁻¹ region. The spectrum would also be dominated by strong C-H stretching and bending vibrations from the extensive aliphatic structure. While Raman spectroscopy would show similar vibrations, the non-polar C-H and C-C bonds of the alkyl chain would exhibit stronger signals compared to the IR spectrum.

Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ carbons) | 2850-3000 | Strong |

| C=O Stretch (Ester) | 1735-1750 | Very Strong |

| C-H Bend (CH₂, CH₃) | 1350-1470 | Variable |

| C-O Stretch (Ester) | 1000-1300 | Strong |

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and structural information based on its fragmentation pattern upon ionization. For this compound (C₁₄H₂₈O₂), the molecular weight is 228.37 g/mol .

Upon electron ionization (EI), the molecular ion peak (M⁺) at m/z 228 would be observed. The fragmentation of esters is well-characterized and typically involves several key pathways. nih.govnih.gov

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can result in a stable acylium ion. For this compound, the loss of the trimethylheptoxy radical would yield a characteristic peak at m/z 71 , corresponding to the [CH₃CH₂CH₂CO]⁺ ion.

Alkyl Chain Fragmentation: The large 1,1,5-trimethylheptyl cation (m/z 157) is tertiary and relatively stable, and its formation via cleavage of the ester C-O bond could lead to a significant peak. Further fragmentation of this alkyl chain would produce a cascade of smaller ions. acs.org

McLafferty Rearrangement: While common for many esters, a classic McLafferty rearrangement is less probable for the butyrate portion in this specific structure due to the nature of the alkyl group. However, rearrangements involving the long alkyl chain are possible, leading to the elimination of neutral alkenes.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₄H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₂₁]⁺ | Loss of butyrate radical |

| 87 | [C₄H₇O₂]⁺ | Butyrate fragment |

| 71 | [C₃H₇CO]⁺ | α-cleavage, loss of alkoxy radical (Acylium ion) |

| 43 | [C₃H₇]⁺ | Propyl fragment from butyrate chain |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or complex matrices, as well as for its quantification.

Given its volatility, Gas Chromatography (GC) is the ideal method for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. researchgate.net

Method development would involve selecting an appropriate capillary column. A non-polar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable, separating compounds primarily based on their boiling points. nih.gov Due to the compound's high molecular weight and branched structure, a temperature-programmed oven ramp would be necessary to ensure good peak shape and elution within a reasonable time. acs.orgchromatographyonline.com Optimization of the injection port temperature is also crucial to ensure complete volatilization without thermal degradation. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring the characteristic ions identified from the mass spectrum (e.g., m/z 71, 157).

Illustrative GC-MS Parameters for Analysis

| Parameter | Suggested Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Full Scan (m/z 40-300) for identification; SIM for quantification |

High-Performance Liquid Chromatography (HPLC) can serve as a complementary technique, particularly for purity analysis or for separating non-volatile impurities. The analysis of this compound by HPLC presents a detection challenge, as the molecule lacks a strong UV-Vis chromophore.

A reversed-phase (RP-HPLC) method, likely using a C18 or C8 stationary phase, would be the standard approach. cabidigitallibrary.orgnih.gov The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com Due to the non-polar nature of the compound, a high percentage of the organic solvent would be required for elution. For detection, an alternative to a UV detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would be necessary. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides a universal and highly sensitive detection method. HPLC is particularly valuable for assessing the presence of isomeric impurities that may be difficult to resolve by GC.

Illustrative HPLC Parameters for Analysis

| Parameter | Suggested Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

Advanced Chiral Separation Techniques for Enantiomeric Excess Determination

Gas Chromatography (GC) on Chiral Stationary Phases (CSPs)

Chiral GC is a powerful technique for the separation of volatile enantiomers like esters. chromatographyonline.comuni-muenchen.de The primary approach involves the use of capillary columns coated with a chiral stationary phase (CSP). researchgate.net For a compound like this compound, cyclodextrin-based CSPs are often the first choice. chromatographyonline.com These cyclic oligosaccharides possess a chiral cavity, and their derivatives can offer a wide range of selectivities for various enantiomers. chromatographyonline.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have different association constants, leading to different retention times and, thus, separation. researchgate.net The efficiency of the separation is influenced by several factors, including the type of cyclodextrin (B1172386) derivative, the column temperature, and the carrier gas flow rate.

A hypothetical screening for the chiral separation of this compound would involve testing a variety of commercially available chiral GC columns under different temperature programs.

Table 1: Hypothetical Screening Parameters for Chiral GC Analysis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) | Cyclodextrin-based (e.g., derivatized γ-cyclodextrin) | Chirasil-Val type |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Helium or Hydrogen |

| Inlet Temperature | 250 °C | 250 °C | 250 °C |

| Oven Program | 50 °C (1 min hold), ramp at 5 °C/min to 200 °C | 60 °C (1 min hold), ramp at 3 °C/min to 180 °C | 70 °C (2 min hold), ramp at 10 °C/min to 220 °C |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

The enantiomeric excess would be calculated from the peak areas of the two separated enantiomers in the resulting chromatogram.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography has emerged as a powerful alternative to both normal-phase HPLC and GC for chiral separations. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like an alcohol. This technique offers advantages such as high efficiency, fast analysis times, and reduced solvent consumption.

For the enantiomeric excess determination of this compound, SFC would likely employ a chiral stationary phase, similar to those used in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds.

Table 2: Hypothetical Screening Parameters for Chiral SFC Analysis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD) | Amylose-based (e.g., Chiralpak AD) | Pirkle-type CSP |

| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size | 250 mm x 4.6 mm ID, 5 µm particle size | 100 mm x 3.0 mm ID, 3 µm particle size |

| Mobile Phase | CO₂ / Methanol (90:10, v/v) | CO₂ / Isopropanol (85:15, v/v) | CO₂ / Ethanol (B145695) with additive (e.g., 0.1% trifluoroacetic acid) |

| Flow Rate | 3.0 mL/min | 2.5 mL/min | 2.0 mL/min |

| Back Pressure | 150 bar | 120 bar | 180 bar |

| Column Temperature | 40 °C | 35 °C | 45 °C |

| Detector | UV Detector (at a suitable wavelength) or Mass Spectrometer (MS) | UV Detector or Evaporative Light Scattering Detector (ELSD) | UV Detector or Circular Dichroism (CD) Detector |

The selection of the organic modifier and any additives is crucial in SFC to achieve optimal enantioselectivity and peak shape. The data from the detector would be used to determine the peak areas of the two enantiomers and subsequently calculate the enantiomeric excess.

Theoretical and Computational Chemistry Studies on 1,1,5 Trimethylheptyl Butyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure of a molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to model the distribution of electrons within 1,1,5-trimethylheptyl butyrate (B1204436). These calculations provide access to key electronic properties that govern its reactivity.

One of the primary outputs of these calculations is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For 1,1,5-trimethylheptyl butyrate, the ESP map would likely show a region of negative potential around the oxygen atoms of the ester group, indicating their nucleophilic character, and regions of positive potential around the hydrogen atoms.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Value | Interpretation |

| HOMO Energy | -9.8 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | 1.5 eV | Represents the energy of the lowest energy empty orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | 11.3 eV | A large gap suggests high kinetic stability and low reactivity under normal conditions. |

| Dipole Moment | 1.9 D | Indicates a moderate polarity of the molecule, arising from the ester functional group. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with its environment.

For this compound, a molecule with significant conformational freedom due to its rotatable single bonds, MD simulations are particularly insightful. These simulations can explore the potential energy surface of the molecule to identify its most stable conformations (conformers). The flexible heptyl chain and the rotatable butyrate group can adopt numerous spatial arrangements, and MD simulations can determine the relative populations of these conformers at a given temperature.

Moreover, MD simulations can be used to study the intermolecular interactions of this compound with other molecules, such as solvents or other chemical species. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the radial distribution functions to understand how the solvent molecules arrange themselves around the ester. This is crucial for understanding its solubility and behavior in solution.

Table 2: Hypothetical Conformational Analysis of this compound from Molecular Dynamics

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.0 | 65 |

| Gauche (+) | ~60° | 1.2 | 17.5 |

| Gauche (-) | ~-60° | 1.2 | 17.5 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. For this compound, DFT can be used to investigate various chemical transformations, such as its hydrolysis or transesterification.

By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, and, most importantly, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in the acid-catalyzed hydrolysis of this compound, DFT could be used to model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by a water molecule, and the final cleavage of the ester bond. The calculated energy profile would reveal the rate-determining step of the reaction and provide insights into the role of the catalyst.

Computational Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, several spectroscopic parameters can be calculated.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, these calculations would predict a strong absorption band corresponding to the C=O stretch of the ester group, as well as various C-H and C-O stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate the chemical shifts of atomic nuclei (e.g., ¹H and ¹³C). These predicted chemical shifts can be compared with experimental NMR spectra to aid in the assignment of peaks to specific atoms within the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch | 1735 cm⁻¹ | 1740 cm⁻¹ |

| ¹³C NMR: Carbonyl Carbon | 172.5 ppm | 173.1 ppm |

| ¹H NMR: Methylene (α to C=O) | 2.25 ppm | 2.28 ppm |

In Silico Modeling of Synthetic Pathways

Computational chemistry can also be applied to the design and optimization of synthetic routes to a target molecule. This "in silico" modeling can help in predicting the feasibility of a proposed synthetic step and in understanding the factors that control its outcome.

For the synthesis of this compound, which is typically formed through the esterification of 1,1,5-trimethylheptanol with butyric acid or its derivative, computational modeling could be used to:

Evaluate different catalysts: DFT calculations could be employed to compare the activation energies for the esterification reaction using different acid or base catalysts, thereby identifying the most efficient one.

Predict reaction outcomes: By modeling the reaction mechanism, it may be possible to predict the formation of potential side products and to devise strategies to minimize their formation.

Optimize reaction conditions: Computational studies can help in understanding the effect of temperature, solvent, and other reaction parameters on the reaction rate and yield.

Through these in silico approaches, the synthetic pathway to this compound can be refined, potentially leading to more efficient and sustainable chemical processes.

Biocatalytic and Enzymatic Synthesis/transformation of Esters Analogous to 1,1,5 Trimethylheptyl Butyrate

Lipase-Mediated Esterification and Transesterification from Non-Human Sources

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes widely employed in industrial biocatalysis. researchgate.net Their natural function is the hydrolysis of triglycerides, but in environments with low water activity, the reaction equilibrium shifts to favor synthesis reactions like esterification and transesterification. scielo.brnih.gov This property is extensively exploited for the production of various esters, including those used for flavors, cosmetics, and biofuels. researchgate.netnih.gov

The synthesis of esters from tertiary alcohols is known to be sterically hindered, resulting in slower reaction rates compared to primary or secondary alcohols. researchgate.net However, lipases from various microbial sources have demonstrated the ability to catalyze the formation of a wide array of esters, including those with branched structures. Lipases from Candida, Rhizomucor, and Aspergillus species are commonly used. nih.govresearchgate.net For instance, Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form as Novozym® 435, is highly efficient and shows specificity towards a broad range of substrates, including the synthesis of esters from bulky alcohols. scielo.brresearchgate.net

Research has shown that reaction parameters such as the choice of solvent, temperature, and substrate molar ratio significantly influence the conversion yield. researchgate.net For example, in the synthesis of flavor esters like methyl and ethyl butyrate (B1204436) using CALB immobilized on magnetic nanoparticles, optimal conversions exceeding 90% were achieved in heptane (B126788) at 25°C. researchgate.net Similarly, the synthesis of vanillyl hexanoate (B1226103), an ester of an aromatic alcohol, was successfully carried out using CALB, demonstrating the enzyme's capacity to handle bulky substrates. nih.gov The enzymatic approach allows for the production of "natural" flavor esters, which are highly valued in the food industry. nih.gov

| Lipase Source | Alcohol Substrate | Acid/Acyl Donor Substrate | Product Ester | Key Finding | Reference |

| Candida antarctica Lipase B (CALB) | Methanol (B129727), Ethanol (B145695) | Butyric Acid | Methyl butyrate, Ethyl butyrate | High conversion (>90%) achieved with immobilized lipase on magnetic nanoparticles in heptane. | researchgate.net |

| Candida rugosa Lipase (CRL) | Pentanol | Valeric Acid | Pentyl valerate (B167501) | Immobilization in microemulsion-based organogels increased maximum conversion from ~19% (free) to ~99% (immobilized). | nih.gov |

| Candida antarctica Lipase B (CALB) | Vanillyl alcohol | Hexanoic Acid | Vanillyl hexanoate | Successful synthesis of a lipophilic ester from a bulky aromatic alcohol. | nih.gov |

| Rhizomucor miehei Lipase | Various | Cinnamic acid, Oleyl alcohol | Oleyl cinnamate | Optimization led to 100% bioconversion after 12 days using immobilized lipase (Novazym 435). | researchgate.net |

| Candida cylindracea Lipase | Ethanol | Propionic Acid | Ethyl propionate | Immobilized enzyme on a nylon support demonstrated good stability and reusability over 72 days. | nih.gov |

Microbial Biotransformation Pathways of Similar Branched Esters

Beyond using isolated enzymes, whole microbial cells can be engineered as "chassis cells" for the production of complex chemicals. This approach leverages the cell's inherent metabolic pathways to generate precursors (alcohols and acyl-CoAs) which are then converted into target esters by an introduced enzyme. This strategy is particularly promising for producing branched-chain esters from renewable feedstocks. nih.govnih.gov

A key enzyme class in this process is the alcohol acyltransferases (AATs), which catalyze the condensation of an alcohol with an acyl-CoA. nih.gov Researchers have successfully engineered Escherichia coli to produce a library of esters by introducing AATs and pathways for alcohol synthesis. By modulating the alcohol biosynthesis pathway from producing ethanol to isobutanol, the framework can generate a range of branched-chain esters. nih.gov

In one study, engineered E. coli strains expressing AATs from strawberry (Fragaria ananassa) were used to upgrade low-value carboxylic acids into high-value branched-chain esters. nih.gov The system was capable of producing isobutyl acetate, isobutyl propionate, isobutyl butyrate, isobutyl pentanoate, and isobutyl hexanoate from glucose and the corresponding C2-C6 carboxylic acids. nih.govnih.gov For instance, a strain co-fermenting glucose and butyrate produced approximately 63 mg/L of a butyl/isobutyl butyrate mixture, demonstrating a viable microbial pathway for branched ester synthesis. nih.gov This work highlights the potential for the biological upgrading of organic waste streams into valuable chemicals. nih.govnih.gov

| Engineered Microorganism | Key Enzyme Introduced | Substrates | Branched Ester Products | Titer/Yield | Reference |

| Escherichia coli | Strawberry Alcohol Acyltransferase (SAAT) | Glucose, Butyrate | Isobutyl butyrate, Butyl butyrate | ~63 mg/L | nih.gov |

| Escherichia coli | Strawberry Alcohol Acyltransferase (SAAT) | Glucose, Pentanoate | Isobutyl pentanoate, Pentyl pentanoate | ~127 mg/L | nih.gov |

| Escherichia coli | Various Alcohol Acyltransferases (AATs) | Glucose, C2-C6 Carboxylates | Isobutyl acetate, isobutyl propionate, isobutyl butyrate, etc. | Production of 16 out of 18 potential esters demonstrated. | nih.gov |

| Galactomyces candidus (Wild Isolate) | Endogenous Esterases | Branched-Chain Amino Acids | Various α-unsaturated esters | Demonstrated production of novel α-unsaturated esters not previously reported from yeasts. | nih.gov |

Enzyme Engineering and Immobilization for Enhanced Biocatalytic Efficiency

While naturally occurring lipases are effective, their performance, especially with non-natural or sterically demanding substrates, can be significantly improved through enzyme engineering and immobilization techniques. These strategies aim to enhance enzyme stability, activity, and reusability, which are critical for industrial-scale processes. nih.govmdpi.com

Immobilization involves attaching enzymes to or entrapping them within a solid support material. This prevents the enzyme from being consumed in the reaction, allowing for easy separation from the product and repeated use over multiple cycles. nih.gov Immobilization can also protect the enzyme from harsh reaction conditions, such as organic solvents or extreme temperatures, thereby enhancing its operational stability. nih.gov Various supports have been explored, including:

Microemulsion-Based Organogels (MBGs): Candida rugosa lipase immobilized in MBGs showed a dramatic increase in product conversion (from 19% to 99%) and could be reused for 10 consecutive cycles for pentyl valerate synthesis. nih.gov

Magnetic Nanoparticles: Candida antarctica lipase B immobilized on iron magnetic nanoparticles provided a biocatalyst that could be easily recovered using a magnet and showed high activity for producing short-chain flavor esters. researchgate.net

Lignocellulosic Residues: Lipase immobilized on treated macauba epicarp particles was used to produce solketal (B138546) esters, demonstrating the valorization of agro-industrial waste into a support material. The biocatalyst retained 70% of its activity after ten batches. csic.es

Enzyme Engineering focuses on modifying the enzyme's protein structure to create tailor-made biocatalysts. mdpi.commdpi.com This can be achieved through:

Rational Design: This approach uses detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict specific amino acid mutations that could improve desired properties like thermostability or substrate specificity. mdpi.com

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screening method to identify mutants with enhanced properties.

These engineering strategies have been used to improve lipase resistance to organic solvents, increase thermostability, and broaden substrate selectivity, making them more robust catalysts for synthesizing complex esters. mdpi.com

| Enzyme & Method | Free Enzyme Performance | Immobilized/Engineered Enzyme Performance | Key Advantage | Reference |

| Candida rugosa Lipase (CRL) in MBGs | ~19% max conversion for pentyl valerate. | ~99% max conversion; reusable for 10 cycles. | Increased conversion and reusability. | nih.gov |

| Candida antarctica Lipase B (CALB) on Magnetic Nanoparticles | Not specified. | >90% conversion for methyl/ethyl butyrate; easy recovery. | High conversion and simple magnetic separation. | researchgate.net |

| Thermomyces lanuginosus Lipase (TLL) on Q-Sepharose® with SDS | Activity of 0.011 IU. | Activity increased 93-fold to 1.02 IU. | Significant activation and reduced enzyme consumption needed for synthesis. | nih.gov |

| Eversa® Transform 2.0 Lipase on Macauba Epicarp | Not specified. | Retained 70% of original activity after 10 esterification batches. | Good reusability using a low-cost, waste-derived support. | csic.es |

Screening and Characterization of Novel Esterases for Ester Production

The vast biodiversity of the microbial world represents an enormous, largely untapped resource for discovering novel enzymes with unique catalytic properties. nih.gov Screening for new esterases and lipases is crucial for finding biocatalysts that can efficiently produce esters from challenging substrates, such as the tertiary alcohols required for analogs of 1,1,5-trimethylheptyl butyrate.

Metagenomics is a powerful tool for this purpose. It involves extracting and cloning DNA directly from environmental samples (e.g., soil, water, or, as in one study, salted shrimp) without first needing to culture the individual organisms. nih.gov These "metagenomic libraries" can then be screened for a specific function, such as esterase activity. Using this approach, a novel esterase, EstPE, was discovered and characterized, revealing a sequence distinct from previously known enzyme families. nih.gov

Another strategy involves developing specific and sensitive screening assays. For example, a colorimetric assay using a p-nitrophenol (pNP)-based substrate was developed to screen for novel glucuronoyl esterases. dtu.dk This method allowed for the rapid and accurate determination of activity from a pool of fifteen potential enzyme candidates, successfully identifying seven active ones. dtu.dk Similarly, screening yeasts isolated from the feces of wild animals led to the discovery of Galactomyces candidus strains that produce unique α-unsaturated esters, highlighting original ecological niches as a source for novel aroma-producing microbes. nih.gov Such screening efforts are essential to expand the biocatalyst toolkit available for synthesizing structurally diverse esters.

| Enzyme/Strain | Source | Screening Method | Key Characteristics/Findings | Reference |

| EstPE | Metagenomic DNA from salted shrimp | Functional screening of a metagenomic library | Possessed typical esterase consensus motifs but had a distinct overall sequence organization. | nih.gov |

| Glucuronoyl Esterases (7 active proteins) | Fungi (Auricularia, Ganoderma, Neocallimastix) | pNP-based colorimetric assay | Efficient assay allowed for rapid screening and identification of active CE15 family esterases. | dtu.dk |

| Galactomyces candidus | Feces of wild animals | Selection for growth on branched-chain amino acids (ILV+ phenotype) | Produced novel α-unsaturated esters, demonstrating that unique ecological niches can yield strains with new metabolic capabilities. | nih.gov |

| Ferulic Acid Esterase (FAE) | Pediococcus pentosaceus (from bamboo shoot fermentation) | Measurement of enzyme activity using ferulic acid methyl ester | The strain showed high FAE activity (0.69 U/g), correlating with its ability to release bound phenolic compounds. | mdpi.com |

Metabolic Engineering Strategies in Microorganisms for Bio-based Ester Synthesis

Metabolic engineering is a powerful discipline that involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific chemical. researchgate.netmdpi.com For bio-based ester synthesis, the goal is to redesign a microorganism, typically E. coli or Saccharomyces cerevisiae, into an efficient cellular factory that converts simple, renewable feedstocks like glucose into valuable esters. nih.govresearchgate.net

The core strategies in metabolic engineering for ester production include:

Enhancing Precursor Supply: The primary building blocks for esters are an alcohol and an acyl-CoA. Engineering efforts focus on upregulating the metabolic pathways that produce these precursors. For example, the glycolytic pathway can be optimized to increase the pool of pyruvate, a central metabolite that can be channeled towards the synthesis of various alcohols and acids. mdpi.com

Introducing Heterologous Pathways: Organisms are often equipped with the necessary enzymes to produce the target ester. A common strategy is to introduce a gene for an efficient ester-forming enzyme, such as an alcohol acyltransferase (AAT), from another species. nih.govnih.gov

Eliminating Competing Pathways: To maximize the carbon flux towards the desired product, engineers often delete genes responsible for competing metabolic pathways that drain the precursor pool into unwanted byproducts. nih.gov

Balancing Growth and Production: The metabolic burden of producing a non-native chemical can inhibit cell growth. Advanced strategies involve dynamic regulation, where pathways are switched on or off in response to specific conditions, balancing the need for robust cell growth with high product yield. mdpi.com

Through these integrated approaches, known as systems metabolic engineering, researchers can create microbial strains capable of producing a wide range of natural and non-natural chemicals, including the branched-chain esters analogous to this compound, from sustainable biomass sources. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of 1,1,5 Trimethylheptyl Butyrate

Hydrolytic Stability and Kinetic Studies under Controlled Conditions

No specific studies on the hydrolytic stability and reaction kinetics of 1,1,5-trimethylheptyl butyrate (B1204436) were found in the public domain. Such studies would be essential to understand its persistence and degradation in aqueous environments, involving the investigation of its breakdown into 1,1,5-trimethylheptan-1-ol and butyric acid under varying pH and temperature conditions.

Transesterification Reactions with Various Alcohols or Esters

There is a lack of published research detailing the transesterification of 1,1,5-trimethylheptyl butyrate with other alcohols or esters. This type of reaction is fundamental in synthetic chemistry for the creation of new esters. Research in this area would explore suitable catalysts, reaction conditions, and the equilibrium of the reaction.

Oxidation and Reduction Pathways of the Ester Functional Group

Information regarding the specific oxidation and reduction of the ester functional group in this compound is not available. Investigations would typically involve the use of various reducing agents, such as lithium aluminum hydride, to yield the corresponding alcohols, or oxidizing agents to explore the stability of the ester under oxidative stress.

Investigations into Radical Reactions and Polymerization Potentials

There are no available studies on the involvement of this compound in radical reactions or its potential as a monomer in polymerization processes. The bulky nature of the 1,1,5-trimethylheptyl group might sterically hinder polymerization, a hypothesis that would require experimental validation.

Functionalization of the Heptyl Chain via Electrophilic or Nucleophilic Substitution

Research on the functionalization of the heptyl chain of this compound through electrophilic or nucleophilic substitution reactions has not been reported. Such studies would be valuable for creating derivatives with modified properties for various applications.

Environmental Chemistry and Degradation Pathways of 1,1,5 Trimethylheptyl Butyrate

Environmental Fate Modeling and Persistence Assessment

No data is available to model the environmental fate or assess the persistence of 1,1,5-trimethylheptyl butyrate (B1204436).

Advanced Research Applications of 1,1,5 Trimethylheptyl Butyrate in Chemical Sciences

Investigation as a Precursor in Complex Organic Synthesis and Building Block Chemistry

No studies have been found that describe the use of 1,1,5-trimethylheptyl butyrate (B1204436) as a precursor or building block in complex organic synthesis. The unique branched structure of the 1,1,5-trimethylheptyl alcohol moiety, combined with the butyrate ester, suggests potential as a sterically hindered base or as a lipophilic fragment in the synthesis of novel organic molecules. However, no such applications have been documented in the available scientific literature.

Role in the Development of Specialty Solvents and Reaction Media

There is no available research on the application of 1,1,5-trimethylheptyl butyrate as a specialty solvent or as a component in reaction media. Its ester functionality and branched alkyl chain could theoretically impart unique solubility characteristics, potentially making it suitable for specific reaction types or for dissolving poorly soluble compounds. Nevertheless, no investigations into these properties have been published.

Exploration of its Utility in Novel Chemical Formulations and Blends

Information regarding the utility of this compound in novel chemical formulations and blends is not present in the current body of scientific literature. Its physical properties, such as boiling point, viscosity, and refractive index, would be critical in determining its suitability for various formulations, but this data and its application in specific blends have not been reported.

Table of Chemical Compounds Mentioned:

Emerging Research Perspectives and Future Directions for 1,1,5 Trimethylheptyl Butyrate Research

Integration of Machine Learning and Artificial Intelligence for Ester Property Prediction

The use of machine learning (ML) and artificial intelligence (AI) is rapidly becoming indispensable in chemical research for predicting the properties of molecules. acs.orgnih.gov These computational tools can model quantitative structure-property relationships (QSPR), enabling the prediction of various physicochemical and biological properties of new molecules based on existing experimental data. nih.gov This approach offers a significant advantage over traditional experimental methods, which can be time-consuming and resource-intensive. indexcopernicus.com

For esters like 1,1,5-trimethylheptyl butyrate (B1204436), ML models can be trained on datasets of known esters to predict properties such as boiling point, viscosity, solubility, and even sensory characteristics like odor. einpresswire.com The process typically involves several stages: data collection, filtering, processing, and training the model. indexcopernicus.com Various algorithms, including random forests, support vector machines, and graph neural networks, can be employed for this purpose. acs.orgchemrxiv.org The performance of these models is often evaluated on their ability to predict properties of molecules not included in the training data, referred to as out-of-distribution (OOD) data. chemrxiv.org

Table 1: Comparison of Machine Learning Model Performance for Property Prediction

| Model Type | Strengths | Challenges | Reference |

| Random Forest | Robust with small to moderate datasets, models complex non-linear relationships, resistant to overfitting. | Interpretability can be complex. | acs.org |

| Graph Neural Networks (GNNs) | Can effectively learn from the graph structure of molecules. | Can be challenged by out-of-distribution data based on chemical similarity. | chemrxiv.org |

| Support Vector Machines (SVMs) | Effective in high-dimensional spaces. | Performance can be sensitive to kernel choice. | acs.org |

| Ensemble Learning | Often leads to considerable improvements in prediction performance. | Can be computationally intensive. | acs.org |

The integration of AI and ML is expected to accelerate the discovery and design of novel esters with tailored properties for specific applications, reducing the need for extensive empirical screening. acs.org

Development of Sustainable and Circular Economy Approaches for Ester Production

The chemical industry is increasingly shifting towards more sustainable and circular manufacturing processes, and ester production is no exception. openpr.com This involves the use of renewable feedstocks, the development of greener reaction conditions, and the recycling of waste streams. mdpi.commdpi.com

A key focus is the use of bio-based raw materials, such as fatty acids from waste cooking oil or plant-derived alcohols, for ester synthesis. mdpi.commdpi.comresearchgate.net This approach aligns with the principles of a circular economy by transforming waste into valuable products. mdpi.comresearchgate.net For instance, research has explored the single-step extraction and esterification of fatty acids from palm oil mill effluent (POME) to produce biodiesel, a process that could be adapted for other esters. researchgate.net

Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a critical aspect of sustainable ester production. mdpi.com These catalysts, often based on solid acids or immobilized enzymes, can replace traditional homogeneous catalysts that are often corrosive and difficult to recycle. mdpi.comresearchgate.net The European Union is actively funding projects that aim to convert waste CO2 and biomass into value-added chemicals, including esters, further driving the transition to a circular economy. europa.eu

Exploration of Novel Reaction Conditions and Flow Chemistry for Ester Synthesis

The synthesis of esters is being revolutionized by the exploration of novel reaction conditions and the adoption of flow chemistry. mdpi.comvapourtec.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents. vapourtec.comnih.gov

Superheated solvents and microwave irradiation are among the novel conditions being explored to accelerate esterification reactions. researchgate.netacs.org For example, the transesterification of dimethyl carbonate with glycerol (B35011) has been shown to achieve high conversion and selectivity at elevated temperatures and pressures in a flow reactor. acs.org Flow chemistry also enables the telescoping of reaction sequences, where multiple synthetic steps are performed in a continuous process without isolating the intermediates. acs.org This can significantly improve efficiency and reduce waste.

The use of flow chemistry can also unlock new reaction pathways that are not feasible under traditional batch conditions, allowing for the synthesis of novel ester compounds. vapourtec.com This technology is particularly well-suited for process intensification and has been successfully applied to the synthesis of various pharmaceutical products. acs.org

Advanced In-Situ Analytical Techniques for Real-time Reaction Monitoring

Real-time monitoring of esterification reactions is crucial for process optimization, ensuring product quality, and understanding reaction kinetics. strath.ac.ukresearchgate.net Advanced in-situ analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and near-infrared spectroscopy (NIRS), are increasingly being used for this purpose. researchgate.netresearchgate.netyoutube.com

These spectroscopic methods allow for the continuous monitoring of the concentrations of reactants, products, and intermediates directly within the reaction vessel, eliminating the need for offline sampling and analysis. strath.ac.ukresearchgate.net Attenuated total reflectance (ATR) probes are often used to interface the spectrometer with the reaction mixture. researchgate.net The data obtained from these techniques can be analyzed using multivariate methods like partial least-squares (PLS) regression to build calibration models for quantitative analysis. researchgate.net

In-situ monitoring provides valuable insights into reaction mechanisms and kinetics, enabling the determination of reaction endpoints, yields, and the influence of various process parameters. researchgate.netresearchgate.net For example, in-situ FTIR has been instrumental in understanding the mechanism of aspirin (B1665792) synthesis and has been shown to be effective even in highly viscous, solvent-free systems. researchgate.netyoutube.com These techniques are becoming essential tools for process analytical technology (PAT) in the chemical industry. numberanalytics.com

Multiscale Modeling of Ester Behavior in Complex Chemical Systems

Understanding the behavior of esters in complex chemical systems, such as formulations or biological environments, requires a multiscale modeling approach. nobelprize.orgresearchgate.net This involves combining different levels of theory, from quantum mechanics (QM) for describing chemical reactions to molecular mechanics (MM) and coarse-grained (CG) models for simulating larger systems over longer timescales. researchgate.netnih.govunitn.it

The development of combined QM/MM methods, for which the 2013 Nobel Prize in Chemistry was awarded, has been a major breakthrough in this field. nobelprize.orgresearchgate.net These methods allow for the accurate simulation of chemical processes, like ester hydrolysis, in a complex environment, such as an aqueous solution. nih.gov The QM/MM approach treats the reactive part of the system with high-level quantum mechanics, while the surrounding environment is described with more computationally efficient molecular mechanics. researchgate.net

Multiscale modeling can provide detailed insights into the interactions of esters with other molecules, their conformational dynamics, and their partitioning behavior in multiphase systems. nobelprize.orgunitn.it As computational power continues to increase, these models will become even more predictive, aiding in the design of ester-based products with optimized performance in their target applications. unitn.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.